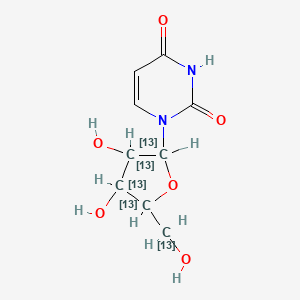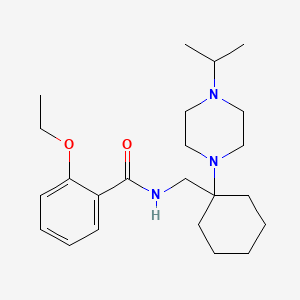
pan-HCN-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has an IC50 value of 58 nM, indicating its potency in inhibiting HCN1 channels . This compound is primarily used in scientific research to study the role of HCN channels in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pan-HCN-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques such as chromatography, and adhering to safety and environmental regulations. The specific industrial methods are not publicly available.
Análisis De Reacciones Químicas
Types of Reactions
Pan-HCN-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and bases or acids to facilitate the reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may alter the oxidation state of the compound .
Aplicaciones Científicas De Investigación
Pan-HCN-IN-1 is widely used in scientific research to study the role of HCN channels in various physiological and pathological processes. Some of its applications include:
Neuroscience: Investigating the role of HCN channels in synaptic integration, cortical function, and working memory.
Cardiology: Studying the impact of HCN channel inhibition on cardiac pacemaker activity and arrhythmias.
Pharmacology: Developing new therapeutic agents targeting HCN channels for conditions such as pain, epilepsy, and heart failure.
Biochemistry: Understanding the molecular mechanisms of HCN channel regulation and their interactions with other cellular components.
Mecanismo De Acción
Pan-HCN-IN-1 exerts its effects by inhibiting the HCN1 ion channels. These channels are responsible for regulating the flow of sodium and potassium ions across the cell membrane, which in turn affects the electrical activity of neurons and cardiac cells. By inhibiting HCN1 channels, this compound reduces the voltage sag response and enhances excitatory postsynaptic potential (EPSP) summation in neurons . This inhibition is achieved through binding to the ion channel and preventing its activation by hyperpolarization and cyclic nucleotides .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to pan-HCN-IN-1 include:
Ivabradine: A clinically approved HCN channel inhibitor used for treating angina pectoris and heart failure.
Zatebradine: Another HCN channel inhibitor with similar applications in cardiology.
Alkanol amine derivatives: A series of novel HCN channel inhibitors with varying potencies and specificities.
Uniqueness
This compound is unique due to its high potency and selectivity for HCN1 channels, with an IC50 value of 58 nM . This makes it a valuable tool for studying the specific roles of HCN1 channels in various physiological processes. Additionally, its ability to penetrate the brain and affect synaptic integration and working memory highlights its potential for neurological research .
Propiedades
Fórmula molecular |
C23H37N3O2 |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-28-21-11-7-6-10-20(21)22(27)24-18-23(12-8-5-9-13-23)26-16-14-25(15-17-26)19(2)3/h6-7,10-11,19H,4-5,8-9,12-18H2,1-3H3,(H,24,27) |
Clave InChI |
QQURIRADMQBJKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCN(CC3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
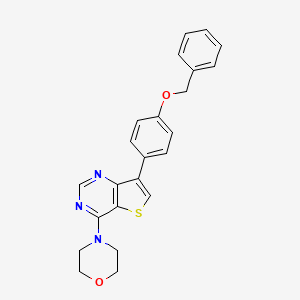
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
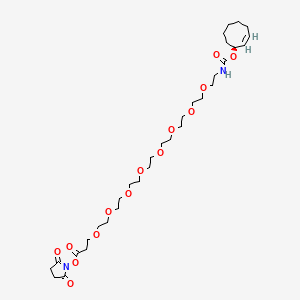

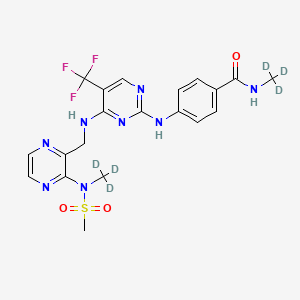
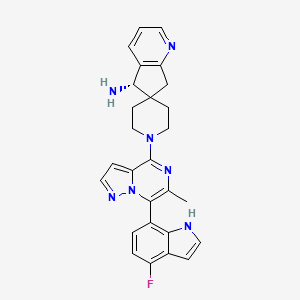
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
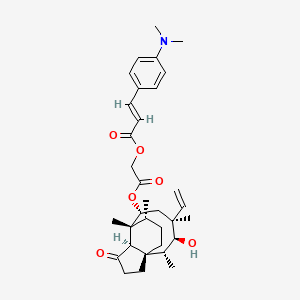
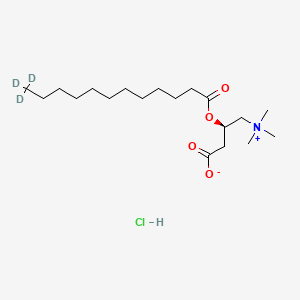
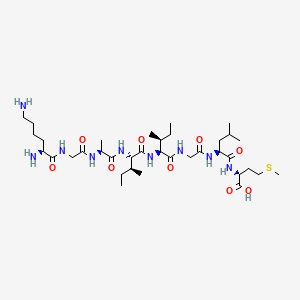
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)
